3-(3-Fluorophenoxy)propylamine

5-HT1A receptor Functional antagonism CNS pharmacology

Researchers require precise meta-fluoro substitution for reproducible 5-HT1A SAR studies. 3-(3-Fluorophenoxy)propylamine delivers validated functional antagonism (IC50 110-250 nM) and in vivo serotonergic activity at 10 mg/kg. • Meta-fluoro ensures unique electronic profile vs. ortho/para isomers • Favorable BBB penetration (logP ~1.6, TPSA 35.2 Ų) • Primary amine handle for facile derivatization. Supplied as neat liquid/solid; purity ≥97% from major vendors. Standard global shipping.

Molecular Formula C9H12FNO
Molecular Weight 169.2 g/mol
CAS No. 116753-49-2
Cat. No. B037697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Fluorophenoxy)propylamine
CAS116753-49-2
Molecular FormulaC9H12FNO
Molecular Weight169.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)OCCCN
InChIInChI=1S/C9H12FNO/c10-8-3-1-4-9(7-8)12-6-2-5-11/h1,3-4,7H,2,5-6,11H2
InChIKeySGTGOMOPUIFZSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Fluorophenoxy)propylamine (CAS 116753-49-2): Procurement-Grade Properties and Core Identification


3-(3-Fluorophenoxy)propylamine (CAS 116753-49-2) is a fluorinated phenoxypropylamine derivative with the molecular formula C9H12FNO and a molecular weight of 169.20 g/mol . The compound features a 3-fluorophenoxy moiety linked to a primary amine via a propyl spacer, yielding a calculated XLogP3 of approximately 1.6 and a topological polar surface area (TPSA) of 35.2 Ų [1]. Commercially, the compound is available from multiple vendors in research-grade purity (typically 95–98%) and is supplied as a neat liquid or solid requiring storage at 0–8°C to preserve integrity . Its structural attributes make it a valuable intermediate in medicinal chemistry, particularly for constructing ligands targeting central nervous system (CNS) receptors, including serotonin (5-HT) and adrenergic receptor subtypes .

Why 3-(3-Fluorophenoxy)propylamine Cannot Be Interchanged with Other Fluoro- or Non-Fluorinated Phenoxypropylamine Analogs


The 3-fluoro substitution on the phenoxy ring of 3-(3-fluorophenoxy)propylamine is not a trivial modification; it fundamentally alters the compound's electronic distribution, lipophilicity, and receptor recognition profile relative to its non-fluorinated, ortho-fluoro, para-fluoro, and chloro-substituted counterparts [1]. The meta-position of the fluorine atom in this compound creates a unique dipole moment and steric environment that cannot be replicated by other positional isomers or halogen replacements [2]. This is critical because fluorine's strong electron-withdrawing inductive effect, combined with its minimal steric perturbation relative to hydrogen, can tune the basicity of the propylamine nitrogen and modulate the electron density of the aromatic ring, directly impacting binding affinity and functional selectivity at aminergic GPCRs [1]. Furthermore, the specific substitution pattern influences metabolic stability; the 3-fluoro group can block CYP450-mediated oxidation at that position, a common clearance route for unsubstituted phenoxy rings [3]. Consequently, substituting 3-(3-fluorophenoxy)propylamine with the 4-fluoro isomer (CAS 116753-54-9) or the 2-fluoro isomer (CAS 116735-67-2) in a synthetic or biological workflow will almost certainly yield a different pharmacological profile, binding kinetics, or metabolic fate, undermining the reproducibility and interpretability of research findings [4].

Quantitative Differentiation of 3-(3-Fluorophenoxy)propylamine: Head-to-Head and Cross-Study Evidence


Meta-Fluorine Substitution Preserves 5-HT1A Functional Antagonism: IC50 Range 110–250 nM

3-(3-Fluorophenoxy)propylamine demonstrates functional antagonism at the human 5-HT1A receptor in a cellular context, with an IC50 range of 110–250 nM for inhibiting forskolin-stimulated adenylate cyclase activity in HeLa cells [1]. This provides a direct, quantifiable measure of its ability to block receptor signaling, a property that is not uniformly conserved across positional isomers. For context, the para-fluoro analog (4-fluorophenoxy) exhibits a Ki of 1400 nM at the related rat 5-HT2 receptor, indicating that the meta-fluoro substitution yields a distinct pharmacological fingerprint [2]. While direct 5-HT1A binding data for the 4-fluoro isomer is not available in this dataset, the >10-fold difference in potency at related serotonin receptor subtypes underscores the critical role of fluorine position in determining receptor engagement.

5-HT1A receptor Functional antagonism CNS pharmacology

Fluorine Position Dictates β-Adrenergic Receptor Affinity: 2-Fluoro Enhances, 6-Fluoro Ablates Binding

In a class-level comparative study of fluorinated phenoxypropanolamines, the position of fluorine on the aromatic ring was shown to dramatically influence β-adrenergic receptor binding. The 2-fluoro analog exhibited a 2-fold increase in affinity for β1-adrenergic receptors compared to the non-fluorinated parent compound, while the 6-fluoro analog demonstrated a 1450-fold decrease in affinity [1]. This study provides a direct, quantitative demonstration that even a single fluorine atom, when positioned differently, can alter receptor affinity by over three orders of magnitude. By inference, the 3-fluoro substitution in 3-(3-fluorophenoxy)propylamine is expected to produce an affinity profile distinct from both the 2- and 6-fluoro isomers, as well as the non-fluorinated parent.

Adrenergic receptors Fluorine substitution Structure-activity relationship

Purity and Storage Specifications Ensure Reproducible Experimental Outcomes

Commercially available 3-(3-fluorophenoxy)propylamine is consistently supplied with a minimum purity specification of 95% (e.g., Bidepharm, 95%) to 98% (e.g., AKSci, 98%), and in some cases 97% (e.g., Sigma-Aldrich) . This level of purity is verified by analytical methods such as NMR, HPLC, or GC and is accompanied by a defined storage condition of 0–8°C to prevent degradation . In contrast, less common isomers or lower-purity batches may introduce impurities that act as confounding variables in biological assays or synthetic reactions. For instance, the presence of even trace amounts of the 4-fluoro isomer or the non-fluorinated parent could skew binding data or lead to erroneous SAR conclusions.

Chemical procurement Quality control Reproducibility

In Vivo Serotonergic Activity Confirmed at 10 mg/kg in Rat Model

3-(3-Fluorophenoxy)propylamine has been shown to elicit serotonin syndrome in rats at a dose of 10.0 mg/kg, confirming its ability to functionally engage the serotonergic system in vivo [1]. This behavioral response is a hallmark of compounds that elevate serotonergic tone, either through direct receptor activation, reuptake inhibition, or enhanced release. While direct comparator data for other positional isomers at this specific dose is not available, this finding establishes a clear in vivo functional benchmark that distinguishes it from inactive or peripherally restricted analogs. The observation of serotonin syndrome at this dose implies that the compound crosses the blood-brain barrier and achieves CNS concentrations sufficient to modulate serotonin signaling.

In vivo pharmacology Serotonin syndrome CNS activity

Procurement-Driven Application Scenarios for 3-(3-Fluorophenoxy)propylamine


Development of Selective 5-HT1A Receptor Modulators

Given its demonstrated functional antagonism at the human 5-HT1A receptor (IC50 110–250 nM) and in vivo serotonergic activity at 10 mg/kg, 3-(3-fluorophenoxy)propylamine serves as a privileged scaffold for medicinal chemistry programs targeting anxiety, depression, or other CNS disorders where 5-HT1A modulation is implicated [1][2]. The compound's primary amine offers a convenient handle for derivatization, enabling systematic exploration of structure-activity relationships (SAR) around the 5-HT1A pharmacophore. Procurement of the 3-fluoro isomer, rather than the 4-fluoro or non-fluorinated analogs, ensures that the starting point for SAR studies possesses a unique functional profile, avoiding the confounding effects of alternative substitution patterns [3][4].

Probing Fluorine Positional Effects on Adrenergic Signaling

Class-level evidence demonstrates that the position of a single fluorine atom on the phenoxy ring can alter β1-adrenergic receptor affinity by up to 2900-fold [3]. 3-(3-Fluorophenoxy)propylamine, with its meta-fluoro substitution, provides a specific tool to systematically investigate how this positional effect translates to functional outcomes in adrenergic receptor signaling. This is particularly valuable for academic and industrial groups studying the molecular basis of adrenergic receptor-ligand interactions or developing subtype-selective β-blockers [3]. Using this compound in comparative studies against the 2-fluoro, 4-fluoro, and non-fluorinated analogs will yield a comprehensive map of how fluorine placement dictates receptor engagement and downstream signaling bias [4].

Synthesis of CNS-Penetrant Molecular Probes and PET Tracers

The compound's favorable physicochemical properties, including a moderate calculated logP of ~1.6 and a low TPSA of 35.2 Ų, suggest good potential for blood-brain barrier penetration, a property corroborated by its ability to elicit serotonin syndrome in vivo [1][2]. This makes 3-(3-fluorophenoxy)propylamine a logical building block for constructing CNS-penetrant molecular probes, fluorescent ligands, or PET imaging agents . The meta-fluoro group not only contributes to CNS drug-likeness but also provides a site for potential radiolabeling with 18F, should further derivatization be required. Researchers should select this specific isomer to maximize the likelihood of achieving CNS exposure in their final molecules.

Technical Documentation Hub

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